2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-dimethylethanamine
Description
2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-dimethylethanamine is a pyrrolidine-derived compound featuring a dimethylaminoethylamine backbone linked to a 3-aminomethyl-substituted pyrrolidine ring.
Properties
IUPAC Name |
2-[3-(aminomethyl)pyrrolidin-1-yl]-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-11(2)5-6-12-4-3-9(7-10)8-12/h9H,3-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPZYJIYGKMADR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CCC(C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-dimethylethanamine typically involves the construction of the pyrrolidine ring followed by the introduction of the aminomethyl and dimethylethanamine groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a halogenated precursor can yield the desired pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of these methods is crucial for industrial applications, where large quantities of the compound are required.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-dimethylethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-dimethylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various conditions due to its unique pharmacological properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound shares the N,N-dimethylethanamine motif with several bioactive molecules, but its pyrrolidinyl-aminomethyl substituent distinguishes it from others. Below is a comparative analysis:
Key Observations:
- Pyrrolidine vs. Indole/Phenoxy Groups: The pyrrolidine ring in the target compound may enhance solubility and reduce steric hindrance compared to bulky aromatic systems (e.g., indole in DMT or dibenzothiepin in zotepine ).
- Halogenation Effects : Bromine substitution in indole derivatives (e.g., 2d in ) enhances serotonin receptor binding, a feature absent in the target compound.
Receptor Binding and Pharmacological Activity
Mechanistic Insights:
- The dimethylaminoethyl group is a common feature in serotonin receptor ligands (e.g., 5-HT1A/7 in ). The pyrrolidinyl-aminomethyl group may similarly modulate receptor interactions, though its exact target profile remains speculative.
- Unlike halogenated indole derivatives (e.g., 2d ), the absence of aromatic substituents in the target compound may reduce affinity for 5-HT receptors but improve metabolic stability.
Physicochemical and Pharmacokinetic Properties
Comparative physicochemical data highlight structural influences on drug-likeness:
Key Differences:
Biological Activity
2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-dimethylethanamine, also known as DM-Pyrrolidine, is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure featuring a pyrrolidine ring, an aminomethyl group, and a dimethylethanamine moiety. Its IUPAC name is 2-[3-(aminomethyl)pyrrolidin-1-yl]-N,N-dimethylethanamine. The molecular formula is , and it has a molecular weight of 171.29 g/mol.
Structural Characteristics
| Property | Value |
|---|---|
| IUPAC Name | 2-[3-(aminomethyl)pyrrolidin-1-yl]-N,N-dimethylethanamine |
| Molecular Formula | C9H21N3 |
| Molecular Weight | 171.29 g/mol |
| InChI | InChI=1S/C9H21N3/c1-11(2)5-6-12-4-3-9(7-10)8-12/h9H,3-8,10H2,1-2H3 |
The biological activity of this compound primarily involves its interaction with various receptors and enzymes in biological systems. It has been shown to modulate neurotransmitter systems, particularly in the central nervous system (CNS), which suggests potential applications in treating neurological disorders.
Key Mechanisms:
- Receptor Binding: The compound can bind to specific receptors, influencing their activity and leading to various biological responses.
- Enzyme Modulation: It may act as an inhibitor or activator of certain enzymes involved in metabolic pathways.
Therapeutic Applications
Research indicates that this compound has potential therapeutic applications in the following areas:
- Neurological Disorders: Due to its effects on neurotransmitter systems, it is being investigated for its role in treating conditions such as depression and anxiety.
- Anticancer Activity: Preliminary studies suggest that it may exhibit antiproliferative effects against certain cancer cell lines.
Antiproliferative Effects
A study evaluated the antiproliferative activity of various pyrrolidine derivatives, including this compound. The results indicated significant cytotoxic effects against several cancer cell lines:
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| This compound | HeLa | 0.84 |
| Other Pyrrolidine Derivatives | A549 | 0.89 |
| BT483 | 0.79 |
These findings suggest that the compound may be more effective than traditional chemotherapeutic agents like camptothecin in certain contexts .
Neuropharmacological Studies
Research has shown that the compound can influence dopamine and serotonin receptors, which are critical in mood regulation:
- Dopaminergic Activity: It exhibits properties that may enhance dopaminergic signaling, potentially beneficial in treating disorders like Parkinson's disease.
- Serotonergic Modulation: The compound's interaction with serotonin receptors suggests it could be useful in managing depression.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
